molecular formula C18H10N4O3S2 B1461064 N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide CAS No. 149194-61-6

N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Cat. No.: B1461064
CAS No.: 149194-61-6
M. Wt: 394.4 g/mol
InChI Key: IQLNXGAGZCMONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a fused heterocyclic compound with the molecular formula C₁₈H₁₀N₄O₃S₂ and a molecular weight of 394.43 g/mol (CAS: 149194-61-6) . Its structure features a pyrimido[2,1-b][1,3]benzothiazole core substituted with a hydroxy group at position 2, an oxo group at position 4, and a carboxamide moiety linked to a 1,3-benzothiazol-2-yl group.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S2/c23-14(20-17-19-9-5-1-3-7-11(9)26-17)13-15(24)21-18-22(16(13)25)10-6-2-4-8-12(10)27-18/h1-8,24H,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLNXGAGZCMONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=C4N(C3=O)C5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a pyrimidine derivative. Its chemical formula is C₁₃H₈N₄O₃S₂, and it has been identified with the CAS number 149194-61-6. The unique arrangement of functional groups contributes to its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, in vitro assays using the Sulforhodamine B (SRB) method demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The compound was shown to induce cell death in leukemia and lung cancer cell lines with IC₅₀ values indicating effective dose-response relationships.

Cell LineIC₅₀ (μM)Reference
Leukemia25.5
Lung Cancer30.0
Prostate Cancer40.1

In a comparative study, the compound's effectiveness was noted to be higher than that of traditional chemotherapeutics like cisplatin in certain cancer types, suggesting its potential as a novel therapeutic agent.

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to chromatin condensation and DNA fragmentation.
  • Cell Cycle Arrest : It has been observed to cause G₀/G₁ phase arrest in cancer cells, inhibiting their proliferation.

These mechanisms were elucidated through flow cytometry and DNA fragmentation assays in treated cell lines.

Antiviral Activity

Research has also indicated antiviral properties against Hepatitis C Virus (HCV). In vitro studies revealed that the compound inhibits HCV NS5B polymerase with an IC₅₀ value of approximately 26.81 µM. This suggests that it may serve as a lead compound for developing antiviral therapies targeting HCV replication pathways .

Case Studies

A notable case study involved the administration of this compound in xenograft models of lung cancer. The results showed a significant reduction in tumor size compared to control groups receiving placebo treatments. Histological analysis confirmed reduced proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study using the Sulforhodamine B (SRB) assay indicated significant anticancer activity against cultured CNS cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antitubercular Properties

Recent research highlights the synthesis of benzothiazole derivatives, including related compounds, which exhibit strong anti-tubercular activity against Mycobacterium tuberculosis. The mechanism involves the inhibition of bacterial growth through various pathways, making these derivatives candidates for further development in treating tuberculosis .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor. Studies have shown that it can inhibit specific kinases involved in cancer progression, such as ATR kinase. The binding interactions of the compound with the ATR kinase domain were analyzed through molecular docking studies, revealing its potential as a targeted therapy for cancer treatment .

Table 1: Summary of Synthesis Methods

MethodDescriptionAdvantages
Knoevenagel CondensationReaction with aldehydes/ketones under basic conditionsHigh yield and selectivity
One-Pot MulticomponentSimultaneous formation of multiple productsTime-efficient and cost-effective

Anticancer Efficacy

A notable study evaluated the anticancer efficacy of N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of benzothiazole were synthesized and tested against various bacterial strains. The results demonstrated moderate to strong antibacterial activity, indicating potential applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to related pyrimido[2,1-b][1,3]benzothiazole derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity/Application Reference
N-(1,3-Benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide 2-hydroxy, 4-oxo, carboxamide C₁₈H₁₀N₄O₃S₂ 394.43 Not explicitly reported
3-Cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole 3-cyano, 4-imino, 2-methylthio C₁₂H₇N₅S₂ 285.34 Nucleophilic substitution
(4R)-2-Amino-4-(4-hydroxyphenyl)-8-nitro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carbonitrile 8-nitro, 4-hydroxyphenyl, 3-cyano C₁₇H₁₁N₅O₃S 365.36 Anticancer activity
2-(1,3-Benzothiazol-2-yl)-4-benzoyl-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-3-yl benzoate 4-benzoyl, 1-oxo, ester group C₃₂H₁₆Cl₂N₂O₄S₂ 627.51 Structural analog (no bioactivity reported)

Key Observations :

  • In contrast, derivatives with 3-cyano and 4-imino groups (e.g., ) exhibit reactivity at the methylthio position, enabling nucleophilic substitutions .
Physicochemical and Spectroscopic Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs range from 150–314°C (e.g., 312–314°C for , 150–152°C for ).
  • Spectroscopy :
    • ¹H NMR : Aryl protons in analogs appear at δ 6.7–9.5 ppm, with hydroxy groups around δ 9.6 .
    • IR : Stretching vibrations for carbonyl (1649–1751 cm⁻¹) and nitrile (2221 cm⁻¹) groups are consistent across derivatives .
Computational and Mechanistic Insights
  • Thermal Decarbonylation : Pyrido[2,1-b][1,3]benzothiazol-1-ones form via a cascade of decarbonylations, as demonstrated by DFT calculations .
  • Reactivity: The methylthio group in is activated by electron-withdrawing cyano groups, enabling nucleophilic displacement with amines or phenols .

Preparation Methods

One-Pot Three-Component Condensation under Solvent-Free Conditions

A widely reported and efficient method for synthesizing pyrimido[2,1-b]benzothiazole derivatives, including related carboxamide compounds, is a one-pot, three-component reaction involving:

  • 2-Aminobenzothiazole
  • Benzaldehyde derivatives
  • β-Ketoester, β-Diketone, or malonate derivatives

This method proceeds under solvent-free and catalyst-free conditions at moderate temperatures (~60°C), typically completing in 3–5 hours with good to excellent yields (60–72%).

General Procedure Highlights:

  • Equimolar amounts of reactants are mixed and heated without solvent.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the product is isolated by washing with water and diethyl ether.
  • The products are obtained in high purity without requiring chromatographic purification.

Table 1: Representative Yields of Pyrimido[2,1-b]benzothiazole Derivatives Synthesized by One-Pot Method

Entry Benzaldehyde Derivative Active Methylene Compound Product Type Yield (%)
1 3-Hydroxybenzaldehyde Ethyl acetoacetate 4H-pyrimido[2,1-b]benzothiazole 62
2 4-Methoxybenzaldehyde Methyl acetoacetate 4H-pyrimido[2,1-b]benzothiazole 64
3 Benzaldehyde Acetylacetone 4H-pyrimido[2,1-b]benzothiazole 60
4 Benzaldehyde Diethyl malonate 2-oxo-pyrimido[2,1-b]benzothiazole 68
5 Benzaldehyde Dimethyl malonate 2-oxo-pyrimido[2,1-b]benzothiazole 72

Note: The product type varies depending on the active methylene compound used, influencing the substitution pattern and oxidation state of the pyrimido ring.

Mechanistic Insight:

  • The reaction likely proceeds via initial condensation of 2-aminobenzothiazole with the aldehyde to form an imine intermediate.
  • Subsequent nucleophilic attack by the active methylene compound leads to cyclization and annulation forming the fused pyrimido-benzothiazole ring system.
  • The solvent-free conditions enhance reaction rates and avoid side reactions common in solution-phase chemistry.

Thermal Cyclodimerization of Acyl(1,3-benzothiazol-2-yl)ketenes

An alternative sophisticated approach involves the in situ generation of acyl(1,3-benzothiazol-2-yl)ketenes from precursors such as 3-aroylpyrrolo[2,1-c]benzothiazine-1,2,4-triones. Upon thermal treatment (220 °C for 3 minutes), these ketenes undergo a [4+2]-cyclodimerization to yield angularly fused pyrido[2,1-b]benzothiazol-1-ones, which are closely related to the target compound.

Key Features:

  • High temperature thermal reaction in a sealed tube or metal bath.
  • Short reaction time (minutes).
  • Products are isolated by recrystallization from toluene.
  • This method is atom- and step-economic, suitable for generating complex fused heterocycles.

Thermal Behavior and Mechanism:

  • The precursors undergo two sequential thermal decarbonylations, releasing CO and generating reactive ketenes.
  • The ketenes then dimerize via a [4+2] cycloaddition to form the fused ring system.
  • Computational studies support this unprecedented thermal cascade.

Other Synthetic Routes from Literature

  • Synthesis involving reaction of 2-cyanomethylbenzothiazole, formaldehyde, and active methylene reagents in ethanol with triethylamine, yielding intermediates that can be transformed into pyrimido-benzothiazole derivatives.
  • Multi-step syntheses starting from 2-aminobenzothiazole and various aldehydes with subsequent cyclization and functional group transformations.

These methods are less direct and often involve longer reaction times, use of solvents, or catalysts.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield Range (%) Advantages Disadvantages
One-pot three-component solvent-free 60 °C, 3–5 hours, no solvent/catalyst 60–72 Environmentally friendly, simple, scalable Limited to certain substituents
Thermal cyclodimerization of ketenes 220 °C, 3 min, thermal reaction Moderate to high Rapid, atom-economic, novel mechanism Requires high temperature, specialized precursors
Multi-step condensation reactions Various solvents, catalysts Variable Versatile for diverse derivatives Longer times, use of solvents/catalysts

Summary of Research Findings

  • The one-pot solvent-free method is currently the most practical and green approach for preparing pyrimido[2,1-b]benzothiazole derivatives, including the target compound, with good yields and high purity.
  • The thermal ketene cyclodimerization offers a novel and efficient synthetic route for related fused heterocycles, potentially adaptable for the target compound with suitable precursor design.
  • Mechanistic studies support the proposed pathways, emphasizing the role of intermediates such as imines and ketenes in ring formation.
  • The solvent-free approach aligns with green chemistry principles, minimizing hazardous waste and simplifying product isolation.
  • The diversity of starting materials (aldehydes, β-ketoesters, malonates) allows tuning of substituents on the pyrimido-benzothiazole scaffold.

Experimental Example: One-Pot Synthesis Procedure

Materials:

  • 2-Aminobenzothiazole (1 mmol, 152 mg)
  • Benzaldehyde derivative (1 mmol)
  • Ethyl acetoacetate (1 mmol, 134 mg)
  • No solvent or catalyst

Procedure:

  • Mix all reagents in a reaction vessel.
  • Heat the mixture at 60 °C under solvent-free conditions for 4–5 hours.
  • Monitor reaction completion by TLC (Petroleum ether:EtOAc 1:4).
  • After completion, wash the mixture with water and diethyl ether three times.
  • Collect the solid product by filtration and dry.
  • Characterize by melting point, IR, NMR, and mass spectrometry.

Q & A

Q. Critical factors :

  • Substituent effects : Methyl groups on the benzothiazole ring (e.g., 8-methyl derivatives) require adjusted stoichiometry to prevent steric hindrance .
  • Catalyst optimization : Excess K₂CO₃ (>10 mg) may degrade sensitive intermediates, reducing yields .

What advanced spectroscopic and analytical methods are used to characterize this compound?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.0 ppm, while the hydroxy group resonates as a broad singlet (~δ 10.8–11.3 ppm). Carbonyl carbons (C=O) are observed at δ 163–172 ppm .
  • IR spectroscopy : Key peaks include ν(C=O) at 1695–1700 cm⁻¹ and ν(OH) at 3300–3400 cm⁻¹ .
  • Mass spectrometry (EI-MS) : Molecular ion peaks ([M⁺]) align with calculated molecular weights (e.g., 411.43 g/mol for C₂₀H₁₇N₃O₅S) .
  • Elemental analysis : Carbon/nitrogen ratios must match theoretical values within ±0.3% .

How is the biological activity of this compound evaluated in antimicrobial studies?

Answer:

  • MIC/MBC assays : Test against bacterial (e.g., E. coli, S. aureus) and fungal pathogens (e.g., C. albicans) using broth microdilution. Active compounds show MIC values of 10.7–21.4 μM .
  • Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., nitro or chloro groups) enhance antimicrobial potency by increasing membrane penetration .

How do substituents on the benzothiazole or pyrimidine rings affect reaction mechanisms and product stability?

Answer:

  • Electron-donating groups (e.g., methyl) : Stabilize intermediates via resonance, improving yields (e.g., 70% for 8-methyl derivatives) .
  • Electron-withdrawing groups (e.g., nitro) : Accelerate cyclization but may cause side reactions (e.g., hydrolysis), requiring lower temperatures .
  • Steric effects : Bulky substituents (e.g., morpholino) reduce yields due to hindered nucleophilic attack during ring closure .

What computational methods are used to study this compound’s interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Ligand poses are validated via RMSD (<2.0 Å) .
  • DFT calculations : B3LYP/6-31G(d) models optimize geometry and HOMO-LUMO gaps to correlate electronic properties with activity .

How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Answer:

  • Spectral anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, ambiguous aromatic protons are resolved via coupling patterns .
  • Unexpected byproducts : Employ HPLC-MS to trace intermediates. Adjust solvent polarity (e.g., switch from DMF to DMSO) to suppress side reactions .

What solvent and catalyst systems optimize large-scale synthesis while minimizing impurities?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dialysis to remove residual traces .
  • Catalyst systems :
    • Base : K₂CO₃ outperforms NaOAc due to milder basicity, reducing decomposition .
    • Alternative catalysts : Zeolites or ionic liquids improve regioselectivity in multi-step reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.